![molecular formula C21H20N2O2 B2535926 (1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 876882-96-1](/img/structure/B2535926.png)
(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring . It also contains a naphthalene group attached via an ether linkage and a methanol group attached to the benzimidazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzimidazole and naphthalene), an ether linkage, and a methanol group. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthons for Biologically Active Compounds : Research demonstrated the utility of naphthalene ozonolysis products in synthesizing aromatic analogs of biologically active compounds, showcasing the versatility of naphthalene derivatives in drug synthesis (Kukovinets et al., 2006).
Enantioseparation by HPLC : Studies on enantioseparation of naphthalene derivatives highlight the significance of structural features and mobile phase compositions in achieving baseline separations, essential for the development of pharmaceuticals (Karakurt et al., 2012).
Cascade Reactions for Compound Synthesis : The use of naphthalenediol in cascade reactions with benzene, facilitated by aluminum halides, illustrates advanced synthetic strategies for complex organic molecules (Zhu et al., 2019).
Photophysical Properties
- Blue Emitting Fluorophores : The synthesis and study of naphthalene-based fluorophores for potential applications in organic light-emitting diodes (OLEDs) and bioimaging. These compounds exhibit strong blue and green fluorescence, contributing to the development of new materials for optical applications (Padalkar et al., 2015).
Biological Activities
DNA Binding and Cytotoxicity : Copper(II) complexes derived from benzimidazole containing naphthalene derivatives showed significant DNA binding ability and demonstrated cytotoxic effects against various cancer cell lines, indicating potential for the development of anticancer agents (Paul et al., 2015).
Antibacterial and Antifungal Activities : The synthesis of ligands based on benzimidazole and naphthaldehyde demonstrated varied biological activities, including antibacterial and antifungal effects, underlining the potential for these compounds in therapeutic applications (Al-Hakimi et al., 2020).
Mechanism of Action
properties
IUPAC Name |
[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-15-21-22-18-10-3-4-11-19(18)23(21)13-6-14-25-20-12-5-8-16-7-1-2-9-17(16)20/h1-5,7-12,24H,6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVASZRWNZSLBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCN3C4=CC=CC=C4N=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


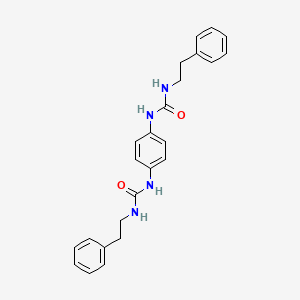
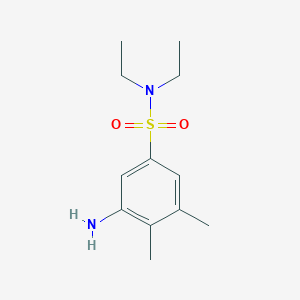
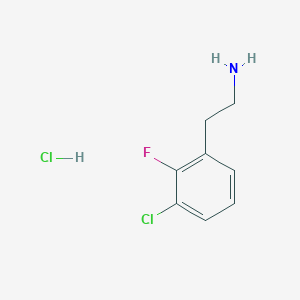
![5-amino-N-benzyl-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2535851.png)
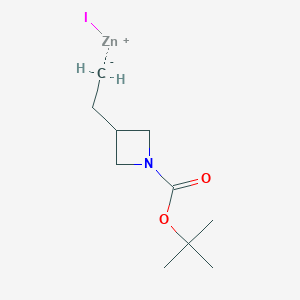
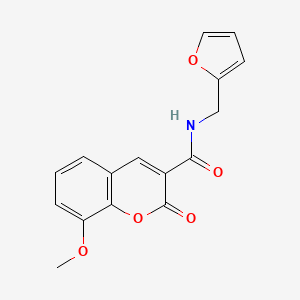
![N-(3-acetamidophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535855.png)
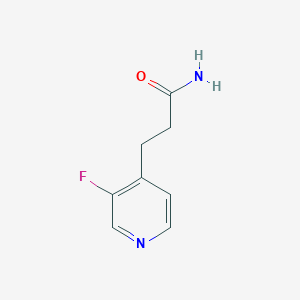
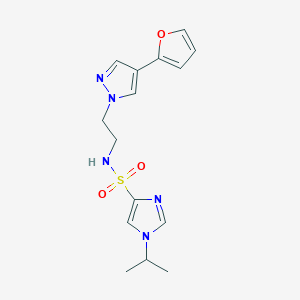
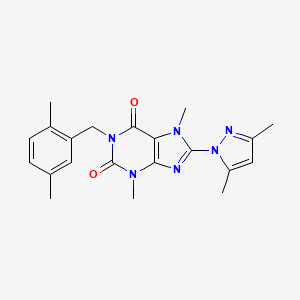
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2535860.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)